Glymidine Sodium: A Technical Guide to Synthesis and Chemical Properties
Glymidine Sodium: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glymidine Sodium, a second-generation sulfonylurea, has historically been used in the management of non-insulin-dependent diabetes mellitus. Its mechanism of action involves the stimulation of insulin release from pancreatic β-cells. This technical guide provides an in-depth overview of the synthesis of Glymidine Sodium and a comprehensive summary of its chemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside visual representations of its synthesis pathway and mechanism of action to facilitate a deeper understanding for research and development purposes.
Chemical Properties of Glymidine Sodium
Glymidine Sodium is the sodium salt of N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide.[1] Its chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.
Table 1: Chemical and Physical Properties of Glymidine Sodium
| Property | Value | Reference |
| IUPAC Name | sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide | [2] |
| Synonyms | Glycodiazine, Gondafon | [1] |
| CAS Number | 3459-20-9 | [2][3] |
| Chemical Formula | C₁₃H₁₄N₃NaO₄S | |
| Molecular Weight | 331.32 g/mol | |
| Appearance | White to off-white solid powder | |
| Melting Point | 221-226 °C | |
| Solubility | Soluble in DMSO (125 mg/mL) | |
| Storage | Store at 4°C, protected from moisture. |
Synthesis of Glymidine Sodium
The synthesis of Glymidine Sodium is a two-step process that involves the preparation of a key pyrimidine intermediate followed by its reaction with benzenesulfonyl chloride and subsequent salt formation.
Synthesis Pathway
Caption: Synthesis pathway of Glymidine Sodium.
Experimental Protocols
This protocol describes a plausible method for the synthesis of the key intermediate, 2-amino-5-(2-methoxyethoxy)pyrimidine, based on established pyrimidine synthesis methodologies.
Materials:
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Guanidine hydrochloride
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Sodium methoxide
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Malonaldehyde bis(dimethyl acetal)
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2-methoxyethanol
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Anhydrous ethanol
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Diethyl ether
Procedure:
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A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
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Guanidine hydrochloride is added to the sodium methoxide solution and stirred to form free guanidine.
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Malonaldehyde bis(dimethyl acetal) and 2-methoxyethanol are added to the reaction mixture.
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The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-(2-methoxyethoxy)pyrimidine.
This protocol outlines the condensation of the pyrimidine intermediate with benzenesulfonyl chloride and subsequent salt formation to yield Glymidine Sodium. This procedure is based on the general synthesis of sulfonamides.
Materials:
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2-amino-5-(2-methoxyethoxy)pyrimidine
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Benzenesulfonyl chloride
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Anhydrous pyridine or another suitable base (e.g., triethylamine)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Sodium hydroxide (NaOH)
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Ethanol
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Diethyl ether
Procedure:
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2-amino-5-(2-methoxyethoxy)pyrimidine is dissolved in anhydrous pyridine or a mixture of an aprotic solvent like DCM and a base such as triethylamine, under an inert atmosphere.
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The solution is cooled in an ice bath, and benzenesulfonyl chloride is added dropwise with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Upon completion, the reaction mixture is diluted with DCM and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude Glymidine (free acid).
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The crude Glymidine is dissolved in ethanol, and a stoichiometric amount of aqueous sodium hydroxide solution is added.
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The mixture is stirred until a clear solution is obtained.
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The solution is then concentrated under reduced pressure, and diethyl ether is added to precipitate Glymidine Sodium.
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The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield pure Glymidine Sodium.
Mechanism of Action: Insulin Secretion Pathway
Glymidine Sodium exerts its hypoglycemic effect by stimulating insulin release from the pancreatic β-cells. This is achieved through the blockade of ATP-sensitive potassium (K-ATP) channels.
Caption: Mechanism of Glymidine Sodium-induced insulin secretion.
Experimental Protocols for Chemical Characterization
The following are generalized protocols for the characterization of key chemical properties of Glymidine Sodium.
Determination of Solubility
This protocol describes a general method for determining the solubility of Glymidine Sodium in various solvents.
Materials:
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Glymidine Sodium
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A selection of solvents (e.g., water, ethanol, methanol, DMSO, etc.)
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Vials with screw caps
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Shaking incubator or magnetic stirrer
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Analytical balance
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UV-Vis spectrophotometer or HPLC system
Procedure:
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An excess amount of Glymidine Sodium is added to a known volume of the selected solvent in a vial.
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The vial is tightly sealed and placed in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
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The suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
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The concentration of Glymidine Sodium in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard calibration curve.
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The solubility is expressed in units such as mg/mL or mol/L.
Forced Degradation Study (Stability Indicating Method)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Glymidine Sodium under various stress conditions.
Materials:
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Glymidine Sodium
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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Temperature-controlled oven
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Photostability chamber
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HPLC system with a suitable column and detector
Procedure:
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Acid Hydrolysis: A solution of Glymidine Sodium in a suitable solvent is treated with 0.1 M HCl and heated (e.g., at 60 °C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by HPLC.
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Base Hydrolysis: A solution of Glymidine Sodium is treated with 0.1 M NaOH and heated (e.g., at 60 °C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed by HPLC.
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Oxidative Degradation: A solution of Glymidine Sodium is treated with 3% H₂O₂ at room temperature for a specified period. Samples are withdrawn at different time points and analyzed by HPLC.
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Thermal Degradation: Solid Glymidine Sodium is placed in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period. The sample is then dissolved in a suitable solvent and analyzed by HPLC.
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Photolytic Degradation: Solid Glymidine Sodium is exposed to UV and visible light in a photostability chamber for a specified duration. The sample is then dissolved and analyzed by HPLC.
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Analysis: The HPLC chromatograms of the stressed samples are compared to that of an unstressed control sample. The appearance of new peaks indicates degradation products. The percentage degradation is calculated by comparing the peak area of the parent drug in the stressed and unstressed samples. The mass balance should also be calculated to account for all the components.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Glymidine Sodium, tailored for a scientific audience. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers and professionals involved in the study and development of sulfonylurea-based therapeutics. While a plausible synthesis protocol has been provided based on available literature, further optimization and validation would be necessary for practical application. The characterization protocols offer a framework for assessing the quality and stability of Glymidine Sodium, which are critical aspects of drug development.
